3-(Methylthio)-1H-indole-5-carbonitrile

Synthetic methodology C–H functionalisation Regioselective thiolation

Standard indole-5-carbonitriles lack the C3-methylthio group required for specific C2 functionalization and bioisosteric replacement. This disubstituted scaffold (LogP ~2.3) solves that gap. - **C2 Bromination:** Direct precursor to anti-MRSA bromomethylthioindoles (MC 5-8), inaccessible from C3-unsubstituted analogs. - **LC-MS/MS Standard:** DMSO-d6-compatible synthesis to -SCD3 isotopologue for PK studies. - **Consistent Quality:** Multi-vendor availability at defined purity (≥95% to ≥98%) supporting reproducible research.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 1416438-98-6
Cat. No. B11907479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-1H-indole-5-carbonitrile
CAS1416438-98-6
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCSC1=CNC2=C1C=C(C=C2)C#N
InChIInChI=1S/C10H8N2S/c1-13-10-6-12-9-3-2-7(5-11)4-8(9)10/h2-4,6,12H,1H3
InChIKeyZJBYBOPBZJVZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


3-(Methylthio)-1H-indole-5-carbonitrile (CAS 1416438‑98‑6, molecular formula C10H8N2S, molecular weight 188.25 g/mol) is a disubstituted indole scaffold bearing a methylthio (-SCH3) group at the C3 position and a nitrile (-CN) group at the C5 position . The compound is a solid at ambient temperature and exhibits moderate solubility in common organic solvents . Its computed LogP of ~2.3 and single hydrogen-bond donor (indole NH) distinguish it from more polar or more heavily substituted indole‑5‑carbonitrile analogs [1]. The 3‑methylthio substituent confers a distinct electronic profile and a defined vector for C2‑functionalisation, while the 5‑nitrile provides a versatile handle for further derivatisation or bioisosteric replacement in medicinal‑chemistry programmes [2].

Why Generic Analogs Cannot Substitute 3-(Methylthio)-1H-indole-5-carbonitrile


Indole-5-carbonitrile derivatives are widely explored for kinase inhibition, antiviral, and antimicrobial applications, but biological activity is exquisitely sensitive to the nature and position of the C3 substituent [1]. The methylthio group at C3 imparts unique electronic and steric properties—specifically, its electron-withdrawing inductive effect combined with resonance donation—that directly modulate the electron density of the indole core and the orientation of the C2 vector available for further functionalization . Analogues bearing C3‑H (5‑cyanoindole, CAS 15861‑24‑2), C3‑methyl, C3‑halogen, or C3‑oxo substituents differ markedly in LogP, hydrogen‑bonding capacity, and metabolic vulnerability, rendering one‑for‑one substitution invalid without re‑optimisation of the entire series [2]. Additionally, 3‑methylthioindoles serve as direct precursors to potent anti‑MRSA bromomethylthioindoles (MC 5‑8) via C2 bromination, a synthetic pathway that is inaccessible from C3‑unsubstituted or C3‑oxo indole‑5‑carbonitriles [3].

Quantitative Differentiation vs. Closest Structural Analogs


C3 Regioselectivity in Methylthiolation

When 5‑cyanoindole (CAS 15861‑24‑2) is subjected to DMSO/Cu(OAc)₂/diethyl phosphite in toluene at elevated temperature, the methylthio group is introduced exclusively at the C3 position of the indole ring, yielding 3‑(methylthio)‑1H‑indole‑5‑carbonitrile in 83% isolated yield [1]. Under identical conditions, the C2 position remains completely unfunctionalised, and no 2‑methylthio regioisomer is detected [1]. This contrasts with conventional thiol‑based methylthiolation methods, which frequently produce mixtures of C3‑ and C2‑thiolated products requiring chromatographic separation, and with C3‑unsubstituted 5‑cyanoindole, which lacks the methylthio handle altogether and therefore cannot serve as a precursor for C2‑bromination toward anti‑MRSA bromomethylthioindoles [2].

Synthetic methodology C–H functionalisation Regioselective thiolation

Lipophilicity and Hydrogen-Bond Donor Comparison

3-(Methylthio)-1H-indole-5-carbonitrile has a computed LogP of ~2.3 and one hydrogen-bond donor (HBD), the indole NH [1]. In contrast, 3-(methylthio)-2-oxoindoline-5-carbonitrile (CAS 61394-58-9, C10H8N2OS, MW 204.25) bears a carbonyl at C2 that introduces a second HBD (amide NH) and a hydrogen-bond acceptor (C=O), lowering the computed LogP to approximately 1.5–1.8 while increasing topological polar surface area . The target compound therefore offers higher membrane permeability potential (fewer HBDs, higher LogP) and a fully aromatic indole system amenable to electrophilic substitution at C2, whereas the 2-oxoindoline analogue is a lactam with diminished aromatic character and distinct reactivity at the C2 position [2].

Physicochemical properties Drug-likeness LogP comparison

Direct C2-Bromination for Anti-MRSA Scaffolds

The 3-methylthio group directs electrophilic bromination exclusively to the C2 position of the indole ring, enabling direct conversion of 3-(methylthio)-1H-indole-5-carbonitrile to its 2‑bromo derivative—a key intermediate on the pathway to bromomethylthioindoles MC 5‑8, which are the most potent anti‑MRSA substances isolated from the red alga Laurencia brongniartii [1]. In contrast, 5‑cyanoindole (CAS 15861‑24‑2) lacks the C3‑methylthio directing group; electrophilic bromination occurs predominantly at C3, yielding 3‑bromo‑5‑cyanoindole, which cannot be elaborated to the MC 5‑8 pharmacophore [2]. The C3‑methylthio‑5‑cyano substitution pattern is thus a non‑negotiable structural prerequisite for accessing this therapeutically relevant chemical space.

C2 functionalisation Anti-MRSA Bromomethylthioindole

Deuterium-Labelling Compatibility

The DMSO/SOCl₂‑mediated cyclisation methodology that generates 3‑methylthioindoles is fully compatible with DMSO‑d₆, enabling installation of a trideuteromethylthio (-SCD₃) group at C3 without altering reaction yields or regioselectivity . This produces 3-(trideuteromethylthio)-1H-indole-5-carbonitrile as an isotopologue suitable for use as an internal standard in LC‑MS/MS quantification or for metabolic‑stability studies via the kinetic isotope effect . By contrast, 3‑unsubstituted indole‑5‑carbonitrile (CAS 15861‑24‑2) offers no equivalent site for stable‑isotope labelling without de novo synthesis, and 3‑halogen or 3‑alkyl analogs lack the efficient DMSO‑d₆‑based deuteration pathway .

Deuterium labelling Mass spectrometry probe Metabolic stability

Commercial Purity Benchmark

3-(Methylthio)-1H-indole-5-carbonitrile is commercially supplied at a minimum purity of 95% (HPLC) by multiple vendors and is additionally available at NLT 98% purity from ISO‑certified manufacturers . In comparison, many closely related 3‑substituted indole‑5‑carbonitrile research chemicals (e.g., 3‑methyl‑3‑methylthio‑2‑oxoindoline‑6‑carbonitrile, 1‑(1‑(methylthio)propan‑2‑yl)‑4‑(trifluoromethyl)‑1H‑indole‑5‑carbonitrile) are routinely offered only at 95% purity or are custom‑synthesis products without a standardised purity specification . The availability of a defined, batch‑consistent purity grade reduces quality‑control burden and ensures reproducibility across independent research groups.

Purity specification Quality control Procurement standard

C2 Reactivity: Aromatic vs. Oxoindoline Scaffolds

The fully aromatic indole ring of 3-(methylthio)-1H-indole-5-carbonitrile supports electrophilic aromatic substitution at C2, enabling direct halogenation, formylation, or Mannich reactions at this position [1]. In contrast, 3-(methylthio)-2-oxoindoline-5-carbonitrile (CAS 61394-58-9) contains a C2 carbonyl that deactivates the ring toward electrophilic substitution, rendering C2 functionalisation accessible only via nucleophilic addition to the lactam carbonyl, which yields fundamentally different products (e.g., spirocyclic or reduced indoline derivatives) [2]. This aromaticity difference means the two scaffolds are not synthetically interchangeable for any research programme targeting C2‑derivatised 3‑methylthioindole‑5‑carbonitriles.

Aromaticity Electrophilic substitution C2 derivatisation

High-Value Application Scenarios


Kinase Inhibitor and Anti-Infective Lead Optimization

The 3‑methylthio‑5‑cyanoindole scaffold provides a distinctive substitution pattern for kinase inhibitor design, where the nitrile group can engage the hinge‑region of ATP‑binding pockets and the C3‑methylthio substituent can be elaborated to bromomethylthioindoles with demonstrated anti‑MRSA potency . Procurement of this specific compound enables SAR campaigns that cannot be initiated from C3‑unsubstituted or C3‑oxo indole‑5‑carbonitrile analogs, as detailed in the C2‑bromination evidence above [1].

Stable-Isotope-Labeled Probe Synthesis for DMPK

As demonstrated by the DMSO‑d₆‑compatible synthetic methodology, 3‑(methylthio)‑1H‑indole‑5‑carbonitrile can be converted directly to its -SCD₃ isotopologue without altering the synthetic route, making it uniquely suited for generating internal standards for quantitative LC‑MS/MS bioanalysis in preclinical pharmacokinetic studies . This capability is absent in C3‑unsubstituted, C3‑halogen, and C3‑alkyl indole‑5‑carbonitrile analogs.

C–H Functionalization and Late-Stage Diversification

The combination of a fully aromatic indole core, a C3‑methylthio directing group, and a C5‑nitrile electron‑withdrawing substituent creates a well‑defined electronic environment for exploring regioselective C2–H functionalisation reactions—including halogenation, cross‑coupling, and C–H activation—that are not accessible on 2‑oxoindoline or C3‑unsubstituted analogs . Researchers developing new catalytic C–H functionalisation methods benefit from this scaffold as a benchmark substrate with quantifiable reactivity.

Quality-Controlled Procurement for Research Consortia

With multi‑vendor commercial availability at defined purity grades (≥95%, up to NLT 98% from ISO‑certified suppliers), 3‑(methylthio)‑1H‑indole‑5‑carbonitrile offers batch‑to‑batch consistency that supports reproducible biological data across distributed research networks [1]. This stands in contrast to many custom‑synthesis indole‑5‑carbonitrile analogs that lack standardised quality specifications and require in‑house repurification before use.

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